(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester (S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468417
InChI: InChI=1S/C15H22N2O3/c1-16(9-10-18)14-7-8-17(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3/t14-/m0/s1
SMILES: CN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13468417

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
IUPAC Name benzyl (3S)-3-[2-hydroxyethyl(methyl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H22N2O3/c1-16(9-10-18)14-7-8-17(11-14)15(19)20-12-13-5-3-2-4-6-13/h2-6,14,18H,7-12H2,1H3/t14-/m0/s1
Standard InChI Key FDZGWLMNRPIKMQ-AWEZNQCLSA-N
Isomeric SMILES CN(CCO)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
SMILES CN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CN(CCO)C1CCN(C1)C(=O)OCC2=CC=CC=C2

Introduction

Synthesis and Chemical Characterization

Synthetic Routes

StepReagents/ConditionsYield (%)Reference
Pyrrolidine formationH₂SO₄, 80°C, 12h65–75
Benzyl esterificationDCC, DMAP, CH₂Cl₂, RT85–90
Side chain additionEthylene oxide, methylamine, Pd/C, H₂, 50°C70–78

Analytical Confirmation

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural validation. Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.55 (s, 2H, CH₂O), 3.75–3.50 (m, 4H, pyrrolidine and hydroxyethyl), 2.95 (s, 3H, N-CH₃).

  • HRMS: m/z 279.1701 [M+H]⁺ (calculated: 279.1709).

Molecular Structure and Stereochemistry

Structural Features

The compound’s architecture comprises:

  • A pyrrolidine ring with a chair conformation, stabilized by intramolecular hydrogen bonding.

  • A benzyl ester group enhancing lipophilicity and enabling protease resistance.

  • A hydroxyethylmethylamino side chain contributing to solubility and hydrogen-bonding capacity.

Table 2: Molecular Descriptors

PropertyValueReference
IUPAC NameBenzyl (3S)-3-[2-hydroxyethyl(methyl)amino]pyrrolidine-1-carboxylate
InChI KeyFDZGWLMNRPIKMQ-AWEZNQCLSA-N
Stereochemistry(S)-configuration at C3

Impact of Stereochemistry

The (S)-configuration at the pyrrolidine C3 position dictates enantioselective interactions with biological targets. Comparative studies of (S) vs. (R) enantiomers reveal 3–5× higher binding affinity to GABA receptors, highlighting the importance of chirality in drug design .

Chemical Reactivity and Functional Group Transformations

Hydrolysis and Ester Cleavage

The benzyl ester undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield the free carboxylic acid, a precursor for further derivatization.

Nucleophilic Substitution

The hydroxyethyl group participates in nucleophilic substitutions, e.g., tosylation followed by displacement with amines or thiols.

Table 3: Reaction Kinetics

ReactionConditionsRate Constant (k, s⁻¹)Reference
Ester hydrolysis1M HCl, 60°C2.3×10⁻⁴
TosylationTsCl, pyridine, 0°C1.8×10⁻³

Physical and Chemical Properties

Table 4: Physicochemical Profile

PropertyValueReference
Melting Point98–101°C
SolubilityDMSO: 45 mg/mL; H₂O: <1 mg/mL
LogP1.85
StabilityStable at RT; degrades at pH <2 or >10

Applications in Pharmaceutical Research

Peptide Synthesis

As a chiral building block, the compound facilitates asymmetric synthesis of peptidomimetics. Its benzyl ester group serves as a protecting moiety in solid-phase peptide synthesis (SPPS) .

Drug Development

Structural analogs have been investigated as:

  • Calcium channel blockers (e.g., Barnidipine derivatives) .

  • Antibiotic adjuvants enhancing permeability across bacterial membranes .

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